1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile
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Overview
Description
1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the regioselective alkylation of a pyrimidine derivative with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form a hydrazide. This intermediate can then be reacted with carbon disulfide in the presence of potassium hydroxide to form an oxadiazole, which undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Quinoxalinecarbonitrile, 1,2,3,4-tetrahydro-7-nitro-2,3-dioxo-: This compound shares a similar core structure but with different substituents.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: Another related compound with a pyrimidine nucleus and a triazole moiety.
Uniqueness
1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H12N4O2 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2,4-dioxo-3,7-diphenyl-1H-pyrrolo[1,2-a][1,3,5]triazine-8-carbonitrile |
InChI |
InChI=1S/C19H12N4O2/c20-11-15-16(13-7-3-1-4-8-13)12-22-17(15)21-18(24)23(19(22)25)14-9-5-2-6-10-14/h1-10,12H,(H,21,24) |
InChI Key |
QQXDZEWULXBIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2C#N)NC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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